molecular formula C21H24N4O3 B2631021 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2034210-07-4

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2631021
CAS No.: 2034210-07-4
M. Wt: 380.448
InChI Key: MVXCEAHCECGKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrazole ring, and a piperidine ring

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-27-17-4-2-3-14-11-18(28-20(14)17)21(26)22-15-7-9-25(10-8-15)19-12-16(23-24-19)13-5-6-13/h2-4,11-13,15H,5-10H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXCEAHCECGKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the benzofuran, pyrazole, and piperidine rings using amide bond formation reactions, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide has been studied for its potential as an antitumor agent . Its mechanism of action primarily involves the inhibition of p21-activated kinase 4 (PAK4), which is crucial for regulating various cellular processes including cell growth and apoptosis. The inhibition of PAK4 leads to:

  • Inhibition of cell growth
  • Promotion of cell apoptosis
  • Regulation of cytoskeletal functions

This compound's ability to interfere with PAK4 activity positions it as a candidate for further development in cancer therapies .

Biological Research

The compound has shown promise in biological studies as a biochemical probe or inhibitor in various pathways. Its interactions with specific proteins make it valuable for investigating cellular mechanisms and disease states. Research indicates that modifications to the compound can enhance its efficacy against different biological targets, making it a versatile tool in pharmacological studies .

Material Science

Beyond biological applications, this compound is being explored for its potential in material science. Its unique structure allows it to be used as a building block in the synthesis of novel materials with specific properties, such as improved electrical conductivity or enhanced photophysical characteristics .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of the compound by assessing its effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls. The findings support the hypothesis that targeting PAK4 can be an effective strategy for cancer treatment .

Case Study 2: Biochemical Probing

Another study utilized this compound to probe the signaling pathways involving Rho family GTPases. By inhibiting PAK4, researchers were able to delineate the roles of Rac and Cdc42 in cellular processes such as migration and invasion, contributing valuable insights into tumor metastasis mechanisms .

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: Shares the pyrazole ring but lacks the benzofuran and piperidine rings.

    2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: Contains a similar pyrazole ring but differs in the overall structure and functional groups.

Uniqueness

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to its combination of benzofuran, pyrazole, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

The primary target of this compound is the p21-activated kinase 4 (PAK4) . By inhibiting PAK4, the compound affects several biochemical pathways regulated by Rho family GTPases, specifically Rac and Cdc42. This inhibition leads to:

  • Inhibition of cell growth : The compound has been shown to reduce the proliferation of various cancer cell lines.
  • Promotion of apoptosis : Induction of programmed cell death has been observed in treated cells.
  • Regulation of cytoskeletal functions : This affects cellular morphology and motility, which are crucial in cancer metastasis.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has favorable bioavailability due to its interaction with PAK4. Studies suggest that it may exhibit a moderate half-life, allowing for sustained action against target cells.

Biological Activity Data

Activity TypeObservationsReference
Anticancer ActivityInhibition of cell growth in various cancer lines
Apoptosis InductionIncreased apoptotic markers in treated cells
Cytoskeletal RegulationAltered morphology in treated cells

Case Studies

Several studies have investigated the biological activity of this compound:

  • In vitro studies : Research demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) with an IC50 value indicating effective potency at low concentrations.
  • In vivo studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, suggesting its potential as a therapeutic agent in oncology.
  • Mechanistic studies : Further investigations revealed that the compound modulates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Research Findings

Recent findings highlight the diverse applications and biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary results indicate potential antibacterial and antifungal activities, which warrant further exploration.
  • Neuroprotective Effects : Emerging data suggest that this compound may also exert neuroprotective effects, making it a candidate for neurological disorders.

Q & A

Basic Research Questions

Q. What multi-step synthetic strategies are recommended for synthesizing N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide, and what intermediates are critical for yield optimization?

  • Methodological Answer : Prioritize coupling reactions between the benzofuran-carboxamide core and the cyclopropane-pyrazole-piperidine moiety. Key intermediates include the fully substituted pyrazole ring (ensuring regioselectivity via protecting groups) and the piperidine-4-yl spacer. Use palladium-catalyzed cross-coupling or nucleophilic substitution for fragment assembly. Monitor intermediates via LC-MS to confirm structural fidelity at each step .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural integrity, particularly its benzofuran and pyrazole moieties?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and benzofuran aromatic protons (δ 6.5–7.5 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the piperidine and pyrazole regions.
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity. High-resolution MS confirms molecular ion ([M+H]+) and detects byproducts.
  • FT-IR : Verify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretches .

Q. How can preliminary biological activity screening be designed to evaluate this compound’s potential therapeutic targets?

  • Methodological Answer : Use in vitro assays targeting kinases or GPCRs, given the structural similarity to known inhibitors (e.g., benzofuran-based kinase modulators). Prioritize enzymatic inhibition assays (e.g., fluorescence polarization) and cell viability studies (MTT assay). Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How can computational reaction path search methodologies reduce trial-and-error in optimizing this compound’s synthesis?

  • Methodological Answer : Apply quantum mechanical calculations (DFT) to model transition states for key steps (e.g., cyclopropane ring formation or amide coupling). Use software like GRRM or Gaussian to identify low-energy pathways. Integrate computational results with robotic high-throughput screening (HTS) to test predicted conditions (e.g., solvent polarity, temperature). Feedback experimental data into computational models to refine activation energy barriers .

Q. What statistical experimental design (DoE) approaches minimize resource expenditure when optimizing reaction parameters (e.g., solvent, catalyst loading)?

  • Methodological Answer : Use a central composite design (CCD) or Box-Behnken matrix to vary factors like temperature (40–100°C), catalyst concentration (1–5 mol%), and solvent polarity (DMF vs. THF). Analyze responses (yield, purity) via ANOVA to identify significant variables. Response surface methodology (RSM) pinpoints optimal conditions with ≤15 experiments instead of 100+ trial runs .

Q. How should researchers resolve contradictions in biological activity data between this compound and its structural analogs (e.g., conflicting IC50 values in kinase assays)?

  • Methodological Answer : Conduct comparative molecular dynamics (MD) simulations to assess binding mode differences. Validate with mutagenesis studies on target proteins (e.g., substituting key residues in ATP-binding pockets). Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and correlate with cellular activity. Cross-reference with structural analogs’ solubility and membrane permeability (e.g., logP differences) .

Q. What solvent systems and purification strategies address solubility challenges during large-scale synthesis?

  • Methodological Answer : For solubility-limited steps, use DMSO/chloroform mixtures (1:4 v/v) to dissolve polar (benzofuran) and nonpolar (cyclopropyl) regions. For crystallization, employ antisolvent techniques (e.g., dropwise water addition to DMSO solution). Use preparative HPLC with trifluoroacetic acid (0.1%) in the mobile phase to resolve charged impurities. Confirm stability under lyophilization conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.